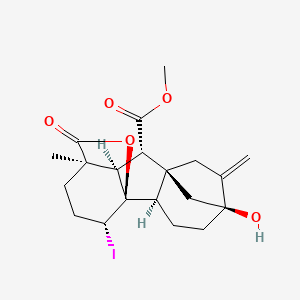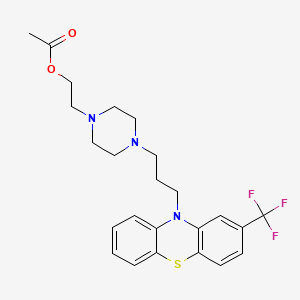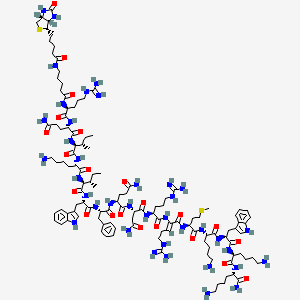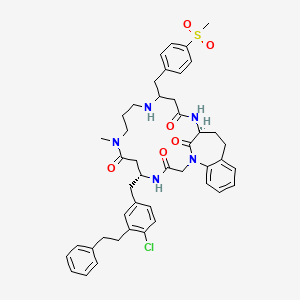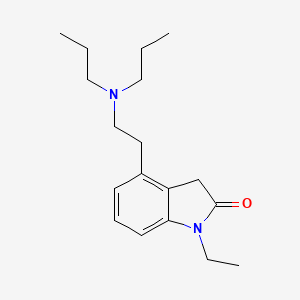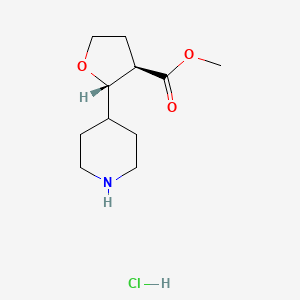![molecular formula C9H13NO3 B13433530 3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine, a class of organic compounds that play a crucial role in the body’s response to stress and physical exertion. This compound is characterized by the presence of a benzene ring with two hydroxyl groups and an aminoethyl side chain that is hydroxy-substituted at C-1 and methylated on nitrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the conversion of the base with 35% ethanolic hydrogen chloride . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov alkene hydromethylation . This method is valuable for producing large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation reactions often involve reagents like cobalt in aqueous acidic perchlorate media . Reduction reactions may use hydrogen gas in the presence of a palladium catalyst. Substitution reactions typically require nucleophilic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield the corresponding amines.
Aplicaciones Científicas De Investigación
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a molecular messenger in biological systems.
Medicine: Utilized in the development of drugs that target adrenergic receptors.
Industry: Employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects by acting on alpha-adrenergic receptors, which minimizes vasodilation and increases vascular permeability . This action results in the retention of intravascular fluids and the prevention of hypotension. The molecular targets and pathways involved include the adrenergic signaling pathway, which is crucial for the body’s fight-or-flight response.
Comparación Con Compuestos Similares
Similar Compounds
Adrenaline (Epinephrine): Similar structure but with different functional groups.
Salbutamol: A β-adrenergic agonist with a hydroxymethyl group instead of a hydroxyl group.
Terbutaline: Similar to salbutamol but with a tertiary butyl side chain.
Uniqueness
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical and biological properties. Its ability to act as a molecular messenger and its role in adrenergic signaling make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
3-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-8(12)6-3-2-4-7(11)9(6)13/h2-4,8,10-13H,5H2,1H3 |
Clave InChI |
NHQPOEZWIXQWMM-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=C(C(=CC=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


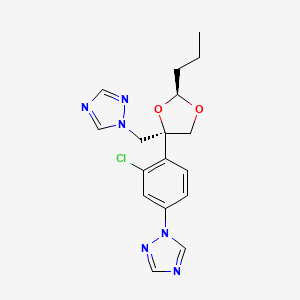
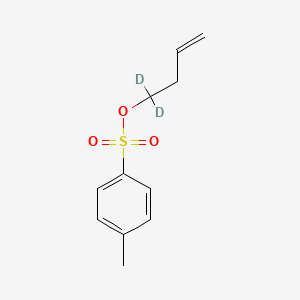
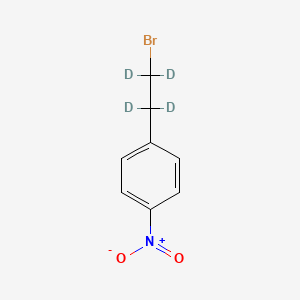
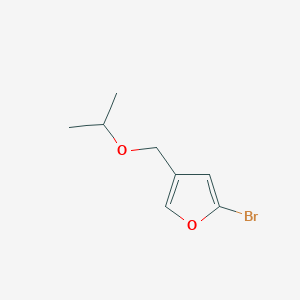
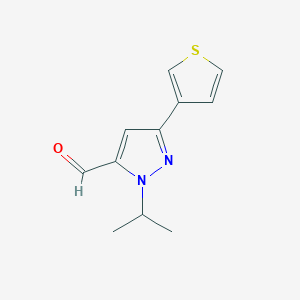
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
